
N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 3-chloro-2-methylaniline, under suitable conditions.
Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with receptors: It could bind to cellular receptors, modulating signal transduction pathways.
Influence on gene expression: The compound might affect the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)furan-2-carboxamide: Lacks the additional chloro and methoxy groups.
N-(3-Chloro-4-methoxyphenyl)furan-2-carboxamide: Lacks the 3-chloro-2-methylphenyl group.
N-(3-Chloro-2-methylphenyl)-5-phenylfuran-2-carboxamide: Lacks the 3-chloro-4-methoxyphenyl group.
Uniqueness
The presence of both chloro and methoxy groups on the phenyl rings of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity.
Properties
CAS No. |
853333-71-8 |
|---|---|
Molecular Formula |
C19H15Cl2NO3 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-N-(3-chloro-2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-11-13(20)4-3-5-15(11)22-19(23)18-9-8-16(25-18)12-6-7-17(24-2)14(21)10-12/h3-10H,1-2H3,(H,22,23) |
InChI Key |
GKDQYKHJKVYMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


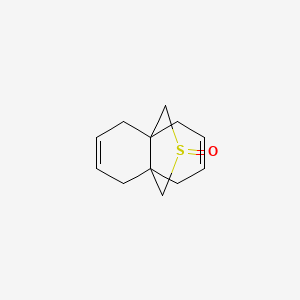
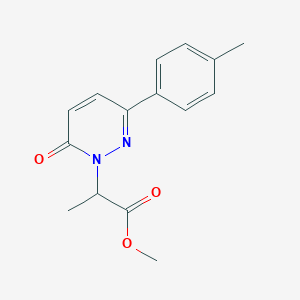
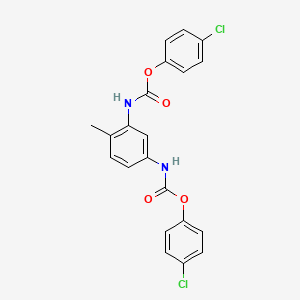
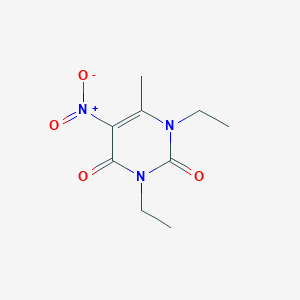
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)
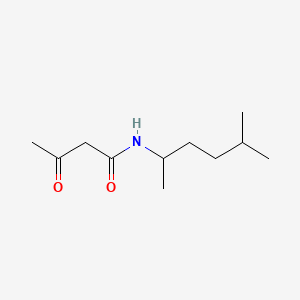

![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)
